Steppogenin

Content Navigation

Research pain point: High-dose kojic acid (>40 µM) in tyrosinase assays causes off-target cytotoxicity and formulation instability. Steppogenin solves this with sub-μM IC50-approximately 73-fold more potent-enabling ultra-low usage. - Tyrosinase inhibition: Sub-μM potency vs. kojic acid's 40-75 µM IC50. - HIF-1α/DLL4 modulation: Selective HIF-1α inhibitor (IC50 0.56 µM) blocking hypoxia-induced proliferation. - Supply: >98% purity, crystalline powder, soluble in DMSO, DCM, EtOAc; shipped ambient. Ideal for dermatological and oncology research probes.

CAS Number

Product Name

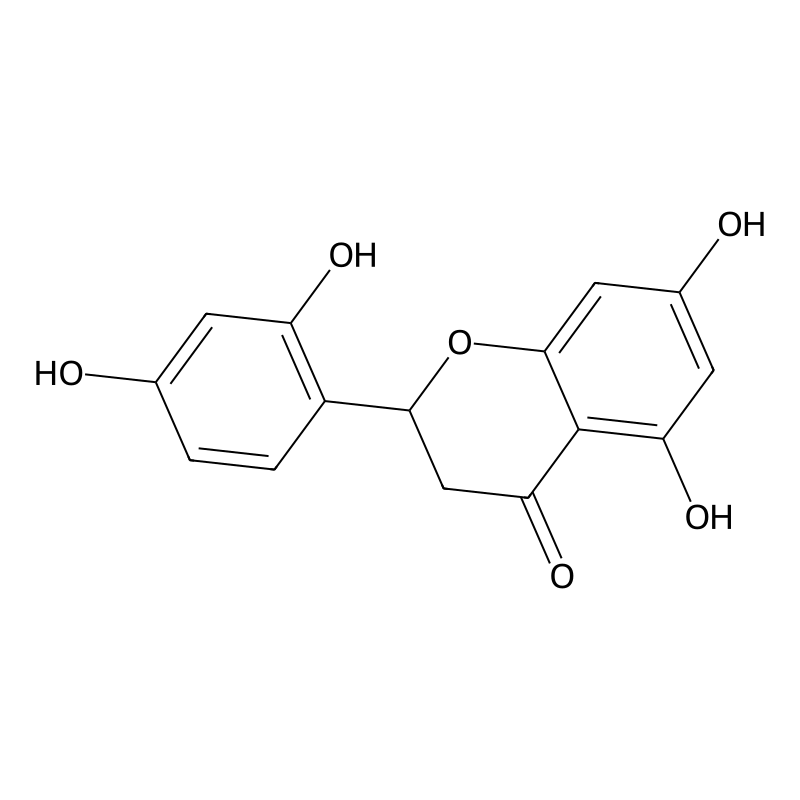

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Steppogenin (5,7,2',4'-tetrahydroxyflavanone) is a specialized natural flavanone recognized for its potent, multi-target bioactivity profile, most notably as an ultra-high-affinity tyrosinase inhibitor and a selective modulator of the HIF-1α/DLL4 and neuroinflammatory pathways [1]. Unlike ubiquitous flavonoids such as quercetin or naringenin, Steppogenin possesses a distinct 2',4'-dihydroxy substitution pattern on its B-ring, which facilitates superior copper chelation within enzyme active sites and selective protein binding [2]. Commercially, it is procured as a high-purity crystalline powder that is readily soluble in DMSO, dichloromethane, and ethyl acetate, making it highly processable for both in vitro assay development and the formulation of advanced dermatological or oncological research models [3]. Its primary procurement value lies in its ability to achieve sub-micromolar efficacy in targets where standard industry benchmarks require significantly higher dosing.

Research Fit

References

- [1] Insights on the Inhibitory Power of Flavonoids on Tyrosinase Activity: A Survey from 2016 to 2021. Molecules (MDPI), 2021.

- [2] Characterization of a New Flavone and Tyrosinase Inhibition Constituents from the Twigs of Morus alba L. Molecules, 2016.

- [3] Steppogenin | CAS:56486-94-3 | Flavonoids | High Purity. BioCrick Technical Datasheet.

Substituting Steppogenin with generic flavanones (e.g., liquiritigenin or hesperetin) or standard industry benchmarks like kojic acid fundamentally compromises assay sensitivity and formulation efficiency [1]. In tyrosinase inhibition workflows, kojic acid typically requires concentrations in the 40–75 µM range to achieve a 50% inhibitory effect, whereas Steppogenin achieves the same inhibition at sub-micromolar to low-micromolar concentrations [2]. This order-of-magnitude difference means that using generic substitutes necessitates higher active ingredient loading, which can induce off-target cytotoxicity, formulation instability, or unwanted color changes in cosmetic and food-browning applications [1]. Furthermore, in angiogenesis and neuroinflammation models, simpler flavanones lack the specific structural conformation required to effectively disrupt HIF-1α transcriptional activity or suppress NF-κB/MAPK signaling, rendering them ineffective as direct replacements for Steppogenin in specialized mechanistic studies .

Substitution Risk

Structural flavanone analogs may lack dual HIF-1α/DLL4 target engagement, altering pathway-response profiles.

Tyrosinase IC50 shifts across enzyme sources and conditions; batch-specific validation recommended for reproducible endpoint interpretation.

Oral bioavailability is low; substitution without route review may lead to different systemic exposure and model response.

Tyrosinase Inhibition vs. Kojic Acid

In comparative mushroom tyrosinase inhibition assays, Steppogenin demonstrates exceptional potency, achieving an IC50 of 0.98 µM, whereas the standard commercial benchmark, kojic acid, requires significantly higher concentrations to achieve the same effect [1]. Other independent evaluations confirm this trend, showing Steppogenin outperforming kojic acid by factors ranging from 6-fold to over 70-fold depending on the specific assay conditions and substrate [2]. This dramatic difference in binding affinity is attributed to the optimal positioning of the hydroxyl groups on Steppogenin's A and B rings, which allows for tight chelation of the copper ions in the enzyme's active site [1].

| Evidence Dimension | Mushroom tyrosinase inhibitory activity (IC50) |

| Target Compound Data | 0.98 ± 0.01 µM |

| Comparator Or Baseline | Kojic acid (~71.6 µM) |

| Quantified Difference | ~73-fold lower IC50 (higher potency) for Steppogenin |

| Conditions | In vitro mushroom tyrosinase assay using L-DOPA or tyrosine as substrate |

Allows formulators and researchers to achieve target enzyme inhibition at vastly lower concentrations, minimizing the risk of cytotoxicity and formulation instability associated with high doses of kojic acid.

Isoxanthohumol: 1.84 μM

Structural Advantage Over Flavanones

When evaluating the structure-activity relationship among natural flavanones, the specific hydroxylation pattern of Steppogenin proves critical for its procurement value. In a direct comparison, Steppogenin (5,7,2',4'-tetrahydroxyflavanone) exhibited an IC50 of 7.50 µM against tyrosinase, while the closely related analog liquiritigenin (4',7-dihydroxyflavanone) showed a much weaker IC50 of 22.00 µM under identical conditions [1]. The addition of the 5- and 2'-hydroxyl groups in Steppogenin enhances its hydrogen bonding and metal-chelating capabilities within the catalytic pocket[1].

| Evidence Dimension | Tyrosinase inhibition (IC50) |

| Target Compound Data | 7.50 ± 0.50 µM |

| Comparator Or Baseline | Liquiritigenin (22.00 ± 2.50 µM) |

| Quantified Difference | ~3-fold higher inhibitory potency for Steppogenin |

| Conditions | Concentration-dependent in vitro enzyme inhibition assay |

Justifies the procurement of the more specialized Steppogenin over simpler, more common flavanones when maximum assay sensitivity or formulation efficacy is required.

HIF-1α Inhibition

Beyond its role as an enzyme inhibitor, Steppogenin is a highly potent modulator of hypoxic responses in cellular models. Quantitative profiling reveals that Steppogenin inhibits HIF-1α with an IC50 of 0.56 µM and suppresses VEGF-induced DLL4 expression with an IC50 of 8.46 µM . In comparative baseline studies, Steppogenin effectively suppressed the mRNA expression of key HIF-1α target genes (VEGF, GLUT1, CXCR4) at concentrations as low as 3 µM, outperforming generic flavonoid antioxidants that fail to disrupt this specific transcriptional pathway .

| Evidence Dimension | HIF-1α inhibition (IC50) |

| Target Compound Data | 0.56 µM |

| Comparator Or Baseline | Untreated hypoxic baseline / generic antioxidants |

| Quantified Difference | Sub-micromolar targeted inhibition of HIF-1α, leading to downstream suppression of VEGF and DLL4 |

| Conditions | Hypoxic conditions in HEK293T cells and vascular endothelial cells (24 h exposure) |

Establishes Steppogenin as a premium, highly specific molecular probe for researchers developing targeted therapies for solid tumors and angiogenic diseases.

Skin Whitening & Anti-Browning

Based on its ~73-fold higher potency compared to kojic acid[1], Steppogenin is the optimal active pharmaceutical ingredient (API) for premium dermatological cosmetics and food-preservation research. Its use allows for ultra-low formulation concentrations, mitigating the skin irritation and stability issues commonly associated with high doses of standard tyrosinase inhibitors.

Solid Tumor Angiogenesis Modeling

Because Steppogenin selectively inhibits HIF-1α at sub-micromolar concentrations (IC50 = 0.56 µM) and suppresses DLL4 , it is an ideal pharmacological probe for in vitro and in vivo oncology models. Researchers can utilize it to reliably block hypoxia-induced vascular endothelial cell proliferation and migration without resorting to broader, more toxic chemotherapeutic agents.

Neuroinflammation & Microglial Assays

Steppogenin's ability to suppress NO production and block the nuclear translocation of NF-κB heterodimers in LPS-stimulated BV2 microglial cells makes it a highly valuable reference standard [2]. Procurement of Steppogenin is highly recommended for laboratories screening novel anti-neuroinflammatory compounds for neurodegenerative disease models, as it provides a robust, reproducible baseline for MAPK and NF-κB pathway suppression.

Application Fit

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

Use Classification

Explore Compound Types